molecular formula C15H12BrNO3 B12110064 Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- CAS No. 88951-64-8

Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)-

Cat. No.: B12110064
CAS No.: 88951-64-8
M. Wt: 334.16 g/mol
InChI Key: RLBDBBORVXQCGL-UHFFFAOYSA-N
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Description

Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a formylphenoxy group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- typically involves the reaction of 4-bromoaniline with 4-formylphenol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the acetamide bond.

    Catalysts: Catalysts such as acid catalysts may be used to enhance the reaction rate.

    Solvents: Common solvents used in the reaction include dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-chlorophenyl)-2-(4-formylphenoxy)-
  • Acetamide, N-(4-fluorophenyl)-2-(4-formylphenoxy)-
  • Acetamide, N-(4-methylphenyl)-2-(4-formylphenoxy)-

Comparison

Compared to its analogs, Acetamide, N-(4-bromophenyl)-2-(4-formylphenoxy)- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, potentially leading to differences in potency and selectivity.

Properties

CAS No.

88951-64-8

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-formylphenoxy)acetamide

InChI

InChI=1S/C15H12BrNO3/c16-12-3-5-13(6-4-12)17-15(19)10-20-14-7-1-11(9-18)2-8-14/h1-9H,10H2,(H,17,19)

InChI Key

RLBDBBORVXQCGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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